4-Chloro-3-methylpyrocatechol
CAS No.: 18257-21-1
Cat. No.: VC21029739
Molecular Formula: C7H7ClO2
Molecular Weight: 158.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18257-21-1 |
---|---|
Molecular Formula | C7H7ClO2 |
Molecular Weight | 158.58 g/mol |
IUPAC Name | 4-chloro-3-methylbenzene-1,2-diol |
Standard InChI | InChI=1S/C7H7ClO2/c1-4-5(8)2-3-6(9)7(4)10/h2-3,9-10H,1H3 |
Standard InChI Key | IRYAHOGVOVVMOG-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1O)O)Cl |
Canonical SMILES | CC1=C(C=CC(=C1O)O)Cl |
Introduction
Chemical Structure and Identification
4-Chloro-3-methylpyrocatechol (CAS No. 18257-21-1) is a benzene derivative characterized by two adjacent hydroxyl groups (catechol structure) with a methyl group at position 3 and a chlorine atom at position 4 on the benzene ring. The compound belongs to the families of chlorocatechols and methylcatechols, with distinctive structural features that contribute to its chemical reactivity .
Nomenclature and Identification
The compound is known by several synonyms in scientific literature and chemical databases:
Parameter | Information |
---|---|
IUPAC Name | 4-chloro-3-methylbenzene-1,2-diol |
Common Names | 4-Chloro-3-methylpyrocatechol, 4-chloro-3-methylcatechol |
CAS Registry Number | 18257-21-1 |
EINECS Number | 242-129-7 |
Molecular Formula | C₇H₇ClO₂ |
InChI Key | IRYAHOGVOVVMOG-UHFFFAOYSA-N |
Physical and Chemical Properties
4-Chloro-3-methylpyrocatechol exhibits specific physicochemical properties that determine its behavior in various chemical and biological systems. These properties are essential for understanding its applications and interactions with other compounds.
Physical Properties
The physical properties of 4-Chloro-3-methylpyrocatechol have been well-documented through various analytical methods:
Chemical Properties
The chemical properties of 4-Chloro-3-methylpyrocatechol are influenced by its catechol structure, which features two adjacent hydroxyl groups on the benzene ring:
Property | Value | Reference |
---|---|---|
LogP (Octanol-Water Partition Coefficient) | 2.05960-2.27 | |
PSA (Polar Surface Area) | 40.46000 | |
Solubility | Soluble in organic solvents; limited water solubility |
The presence of two hydroxyl groups in the ortho position gives the compound its characteristic reactivity, including the ability to form chelates with metal ions and participate in redox reactions. The chlorine substituent at position 4 and the methyl group at position 3 further influence the electron distribution within the molecule, affecting its reactivity patterns.
Analytical Methods
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) provides an effective method for analyzing 4-Chloro-3-methylpyrocatechol. A documented reverse-phase HPLC method utilizes straightforward conditions for analysis:
The method is adaptable for both analytical and preparative purposes, with smaller 3 μm particles columns available for ultra-performance liquid chromatography (UPLC) applications, enabling faster analysis times and higher resolution .
Structural Comparison with Related Compounds
4-Chloro-3-methylpyrocatechol belongs to a family of chlorinated and methylated aromatic compounds. Understanding its relationship to structurally similar compounds provides valuable context for its chemical behavior and potential applications.
Structural Analogues
Several compounds share structural similarities with 4-Chloro-3-methylpyrocatechol:
The variations in substituent positions and hydroxyl group arrangements result in distinct chemical properties and biological activities among these compounds.
Research Applications
While specific research on 4-Chloro-3-methylpyrocatechol is somewhat limited in the available literature, its catechol structure suggests potential applications in several areas:
Analytical Chemistry
The development of specific HPLC methods for 4-Chloro-3-methylpyrocatechol analysis indicates its importance in analytical chemistry applications, potentially for quality control, environmental monitoring, or pharmacokinetic studies .
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